3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGFACIYULBZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within 2 Oxopropanoic Acid Derivatives Pyruvic Acid Analogs
3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a derivative of 2-oxopropanoic acid, more commonly known as pyruvic acid. achmem.com Pyruvic acid is a pivotal alpha-keto acid that occupies a central role in cellular metabolism. achmem.comcreative-proteomics.com As the end product of glycolysis, it serves as a crucial link between several key metabolic pathways, including the citric acid cycle (Krebs cycle), gluconeogenesis, and fermentation. achmem.com
The study of pyruvic acid analogs is a significant area of research, as these compounds can act as probes or modulators of metabolic processes. oncotarget.comnih.gov By introducing modifications to the pyruvic acid structure, such as the addition of a dichlorophenyl group in the case of this compound, researchers can investigate the structure-activity relationships of enzymes that interact with pyruvic acid. These analogs have been employed to study the mechanisms of enzymatic reactions and to develop inhibitors for specific metabolic pathways, which can have applications in various areas of biomedical research. oncotarget.comnih.gov For instance, synthetic analogs of pyruvate (B1213749) have been used to probe the essentiality of the pyruvate dehydrogenase complex in the viability of certain cancer cells. oncotarget.comnih.gov
Historical and Current Significance in Chemical and Biochemical Research
While specific historical milestones for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid are not extensively documented in readily available literature, its significance can be inferred from the broader context of its chemical class. The commercial availability of this compound from various chemical suppliers suggests its use as a building block or intermediate in organic synthesis. researchgate.netachmem.com Its structure lends itself to a variety of chemical reactions, making it a potentially valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities. mdpi.comresearchgate.net
In biochemical research, the interest in pyruvic acid derivatives lies in their potential to interact with biological systems. nih.gov The antioxidant and free radical scavenging properties of pyruvic acid and its simpler derivatives have been a subject of study. nih.gov Although specific research on the biochemical effects of this compound is limited, its structural similarity to other biologically active dichlorophenyl compounds suggests potential areas of investigation. For example, various dichlorophenyl-containing compounds have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases. mdpi.com
Metabolic Pathways and Biotransformation in Non Human Biological Systems
Microbial Biotransformation and Biodegradation Pathways
Microbial systems play a crucial role in the breakdown of complex organic molecules in the environment. The biotransformation of propanil and DCA by bacteria and fungi has been a subject of extensive research, shedding light on the metabolic fate of these compounds.
Numerous bacterial and fungal species have demonstrated the ability to degrade propanil and its primary metabolite, 3,4-dichloroaniline (DCA). The herbicide propanil is initially hydrolyzed by the enzyme aryl acylamidase, which is found in some rice plants and microorganisms, to yield 3,4-dichloroaniline and propionic acid. wikipedia.orgmsstate.edu The propionic acid is then typically metabolized through beta-oxidation. msstate.edu
The resulting 3,4-dichloroaniline is a more persistent and toxic compound, and its degradation is a key step in the detoxification process. researchgate.net Several bacterial genera, including Pseudomonas, Acinetobacter, Comamonas, Alicycliphilus, and Bosea, have been identified as capable of degrading DCA. researchgate.netnih.govnih.gov For instance, a microbial consortium consisting of nine bacterial genera, including Acidovorax, Xanthomonas, and Rhodococcus, was shown to completely remove propanil and DCA. nih.gov Fungal species also contribute to the degradation of these compounds through the action of extracellular enzymes like laccases and peroxidases. researchgate.netresearchgate.net
The degradation pathways of DCA can vary among different microbial species. Some bacteria, like Acinetobacter soli GFJ2, can degrade 3,4-DCA to 4-chloroaniline through a dechlorination reaction. mdpi.com Others, such as Pseudomonas putida, metabolize DCA through hydroxylation and subsequent ring cleavage. acs.orgwikipedia.org
Table 1: Microbial Species Involved in the Degradation of Propanil and 3,4-Dichloroaniline
| Microorganism Type | Genus/Species | Compound Degraded | Reference |
|---|---|---|---|
| Bacteria | Pseudomonas fluorescens | 3,4-Dichloroaniline | researchgate.net |
| Bacteria | Acinetobacter soli | 3,4-Dichloroaniline | mdpi.com |
| Bacteria | Pseudomonas putida | 3,4-Dichloroaniline | acs.org |
| Bacteria | Comamonas sp. | Propanil | researchgate.net |
| Bacteria | Alicycliphilus sp. | Propanil | researchgate.net |
| Bacteria | Bosea sp. | Propanil | researchgate.net |
| Bacteria | Acinetobacter baumannii | Propanil, 3,4-Dichloroaniline | nih.gov |
| Microbial Consortium | Acidovorax sp., Xanthomonas sp., Rhodococcus sp., etc. | Propanil, 3,4-Dichloroaniline | nih.gov |
3,4-Dichloroaniline is a significant metabolite in the degradation of several phenylurea and acylanilide herbicides, including propanil, diuron, and linuron. mdpi.comnih.gov The breakdown of these herbicides in the environment often leads to the accumulation of DCA, which is of environmental concern due to its toxicity and persistence. researchgate.netmdpi.com
The microbial metabolism of DCA is a critical detoxification step. The initial transformation of DCA often involves hydroxylation to form dichlorocatechol. mdpi.comwikipedia.org This is a key step that prepares the aromatic ring for cleavage. In some pathways, DCA can be converted to 4-chloroaniline before further degradation. mdpi.com
The formation of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a likely intermediate step following the initial deamination and oxidation of the amino group of 3,4-dichloroaniline. This keto acid can then undergo further enzymatic reactions, leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.
The microbial degradation of propanil and DCA involves a series of enzymatic reactions. The initial hydrolysis of propanil is catalyzed by aryl acylamidase . wikipedia.org
The subsequent degradation of DCA is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. mdpi.comresearchgate.net For example, in Acinetobacter soli GFJ2, the genes dcdA and dcdB are involved in the conversion of 3,4-DCA to an intermediate that is then transformed to 4,5-dichlorocatechol by the product of the dcdC gene. mdpi.com
The resulting dichlorocatechol is then subject to ring cleavage by catechol dioxygenases . researchgate.net This can occur via either an ortho or meta cleavage pathway. nih.govresearchgate.net For example, Acinetobacter baumannii DT utilizes the ortho-cleavage pathway for the complete degradation of 3,4-dichloroaniline. nih.gov Subsequent enzymes in the pathway, such as chloromuconate cycloisomerase and chlorodienelactone hydrolase , are involved in the further breakdown of the ring-cleavage products. nih.gov Fungal degradation relies on extracellular enzymes like laccases and peroxidases . researchgate.netresearchgate.net
Table 2: Key Enzymes in the Microbial Degradation of Propanil and 3,4-Dichloroaniline
| Enzyme | Function | Substrate | Product | Reference |
|---|---|---|---|---|
| Aryl acylamidase | Hydrolysis | Propanil | 3,4-Dichloroaniline + Propionic acid | wikipedia.org |
| Dioxygenase | Hydroxylation | 3,4-Dichloroaniline | Dichlorocatechol | mdpi.comresearchgate.net |
| Catechol 1,2-dioxygenase | Ortho-ring cleavage | Dichlorocatechol | Chloro-cis,cis-muconate | researchgate.net |
| Catechol 2,3-dioxygenase | Meta-ring cleavage | Dichlorocatechol | Chloro-2-hydroxymuconic semialdehyde | researchgate.net |
Phytometabolism and Plant-Associated Biotransformation
Plants can also take up and metabolize xenobiotic compounds from the soil and water. The metabolic fate of propanil and its derivatives has been studied in several plant species.
Plants can absorb 3,4-dichloroaniline from the soil through their root systems. Once absorbed, it can be translocated to other parts of the plant, including the shoots and leaves. researchgate.net Studies on soybean and wheat plants have shown that after uptake, 3,4-dichloroaniline is metabolized into various products. researchgate.net
Rice plants are known to be tolerant to the herbicide propanil because they possess a high level of the enzyme aryl acylamidase, which rapidly detoxifies propanil to 3,4-dichloroaniline. wikipedia.orgmsstate.edu The resulting DCA is then further metabolized within the plant tissues. nih.gov
A primary detoxification mechanism for xenobiotics in plants is conjugation, where the compound is linked to endogenous molecules such as sugars or amino acids. In the case of 3,4-dichloroaniline, a major metabolite found in soybean and wheat is N-malonyl-3,4-dichloroaniline. researchgate.net Glucoside conjugates of DCA have also been identified, particularly in the roots of soybean plants. researchgate.net
In rice plants treated with propanil, one of the identified metabolites is N-(3,4-dichlorophenyl)-glucosylamine. nih.gov These conjugation reactions increase the water solubility of the xenobiotic, facilitating its sequestration in vacuoles or incorporation into cell wall components like lignin. msstate.edu This process effectively reduces the toxicity of the compound to the plant.
Table 3: Metabolites of 3,4-Dichloroaniline Identified in Plants
| Plant Species | Metabolite | Location in Plant | Reference |
|---|---|---|---|
| Soybean | N-malonyl-3,4-dichloroaniline | Primary and secondary leaves | researchgate.net |
| Soybean | Glucosides of 3,4-dichloroaniline | Roots | researchgate.net |
Environmental Implications of Plant Metabolism of Dichlorophenyl Compounds
The metabolism of dichlorophenyl compounds in plants can have significant environmental consequences. The formation of more persistent or toxic metabolites is a key concern. Conversely, metabolic processes can also lead to detoxification and sequestration of the compound within the plant tissues, a process relevant to phytoremediation.
The atmospheric degradation of some fluorinated compounds can lead to the formation of persistent and phytotoxic substances like trifluoroacetic acid (TFA), which can accumulate in aquatic environments. nih.gov While not directly related to dichlorophenyl compounds, this illustrates how the breakdown of a parent compound can introduce environmentally significant metabolites.
The environmental impact of plant metabolism of this compound is currently unknown due to the lack of metabolic data. If the compound is taken up by plants, potential metabolic products could be released back into the soil upon plant decay, or they could be transferred through the food chain. The nature and concentration of these metabolites would determine the ultimate environmental risk.
Comparative Analysis of Biotransformation Across Diverse Biological Systems
Significant variations in the metabolism of xenobiotics are observed across different species and even between different strains of the same species. researchgate.net These differences are often attributed to variations in the presence and activity of metabolic enzymes.
A comparative analysis of the biotransformation of this compound across diverse biological systems—from microorganisms to various plant species—would be invaluable for a comprehensive understanding of its environmental fate and potential for bioaccumulation or degradation. Such a study would likely reveal different metabolic endpoints and rates of transformation. For example, some organisms might completely mineralize the compound to carbon dioxide and inorganic chlorides, while others may only partially transform it into intermediate metabolites.
Given the current lack of data, a comparative analysis remains a prospective endeavor. Future research should focus on identifying the metabolic pathways in representative organisms from different trophic levels to build a predictive model for the environmental behavior of this compound.
Exploration of Cellular and Biochemical Effects in in Vitro and Non Human in Vivo Models Non Clinical
Assessment of Cellular Pathway Modulation
The influence of 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid on cellular pathways is an area of active investigation, with current understanding largely extrapolated from the behavior of structurally similar molecules, particularly other phenylpyruvic acids.
While direct studies on this compound are limited, research on related phenylpyruvic acids provides insights into its potential effects on metabolic pathways. Phenylpyruvic acids are known to interact with key enzymes in cellular metabolism. For instance, phenylpyruvate has been shown to inhibit the oxidation of pyruvate (B1213749) in skeletal muscle mitochondria. nih.gov This inhibition is competitive and targets the pyruvate dehydrogenase complex, a critical enzyme linking glycolysis to the citric acid cycle. nih.gov Such inhibition can lead to an accumulation of pyruvate and lactate (B86563). nih.gov
Given its structural similarity, it is plausible that this compound could also act as an inhibitor of pyruvate dehydrogenase, thereby affecting cellular energy metabolism. Furthermore, various natural compounds, including those structurally related to the subject compound, are known to inhibit lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate. frontiersin.org Inhibition of LDH is a therapeutic strategy being explored for various diseases. frontiersin.org The potential for this compound to modulate the activity of these dehydrogenases warrants further investigation to determine its specific impact on metabolic fluxes in different cell types.
Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy
To date, comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound and its biochemical efficacy have not been extensively published. The information available is largely based on broader classes of compounds or related molecular scaffolds.
Detailed studies on how specific structural modifications to this compound impact its biochemical activities are not currently available.
While there is a lack of specific research on the design and evaluation of analogs of this compound, the broader field of medicinal chemistry offers insights. For instance, 3-phenyllactic acid, a related structure, exhibits broad-spectrum antimicrobial activity. nih.gov The conversion of phenylpyruvic acid to phenyllactic acid can be achieved using lactate dehydrogenases. researchgate.net This suggests that analogs of dichlorophenyl-2-oxopropanoic acid could be synthesized and evaluated for similar or enhanced biological activities. The synthesis of related dichlorophenyl compounds often involves multi-step processes, such as Friedel-Crafts acylation followed by oxidation. smolecule.com
Role as a Chemical Probe in Biological Research
Currently, there is no documented use of this compound as a chemical probe in biological research. A chemical probe is a small molecule used to study biological systems, and its utility depends on its specificity and well-characterized interactions with its target. The potential for this compound to inhibit enzymes like pyruvate dehydrogenase or lactate dehydrogenase suggests it could be developed into a chemical probe for studying these metabolic pathways, but further research is required to establish its selectivity and mechanism of action.
Development of Tool Compounds for Mechanistic Studies
Information regarding the development or use of this compound as a tool compound for mechanistic studies is not available in the public domain. Research detailing its synthesis or evaluation for the purpose of studying biological mechanisms could not be identified.
Analytical Methodologies for Research and Environmental Monitoring Non Human Matrices
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid from complex sample matrices, assessing its purity, and preparing it for further characterization. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering excellent resolution and reproducibility.
The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure the carboxylic acid group is in its neutral, protonated form for better retention and peak shape, the mobile phase is usually acidified with a small percentage of an acid, such as formic acid, acetic acid, or trifluoroacetic acid. pensoft.net Detection is commonly performed using a UV-Vis detector, leveraging the chromophoric dichlorophenyl group, with a maximum absorption wavelength typically in the range of 220-260 nm. This method is highly effective for determining the purity of synthetic batches and for quantifying the compound in environmental water samples after appropriate sample preparation, such as solid-phase extraction. pensoft.netlcms.cz
Table 1: Typical RP-HPLC Parameters for Analysis of Phenyl-containing Propanoic Acids
| Parameter | Value/Description | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid | Organic modifier and aqueous phase for elution, with acid to suppress ionization. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples to improve resolution and reduce run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV-Vis at 225 nm or 254 nm | The dichlorophenyl ring provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC systems. |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the thermal lability of the carboxylic acid and α-keto acid functionalities. These polar groups can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. jfda-online.com
To overcome these limitations, chemical derivatization is a mandatory prerequisite. This process converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com Common derivatization strategies include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid to form a trimethylsilyl (TMS) ester, which is significantly more volatile.
Esterification: The carboxylic acid can be converted to a methyl or ethyl ester using reagents like diazomethane, or an alcohol (methanol, ethanol) in the presence of a catalyst like boron trifluoride (BF₃).
Once derivatized, the compound can be analyzed on a non-polar or mid-polarity capillary column (e.g., HP-5MS or equivalent) and detected with high sensitivity using a flame ionization detector (FID) or, more commonly, a mass spectrometer. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |
| Silylating Agents | BSTFA, MSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |
| Alkylating Agents | Diazomethane, BF₃/Methanol | Carboxylic Acid (-COOH) | Methyl Ester |
| Acylating Agents | Trifluoroacetic Anhydride (B1165640) (TFAA) | Amine/Hydroxyl groups (if present in metabolites) | Trifluoroacetyl derivative |
Mass Spectrometric Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling highly sensitive quantification. It is most powerfully applied when coupled with a chromatographic separation technique.
The coupling of HPLC with mass spectrometry (LC-MS) is the premier technique for the analysis of this compound in complex matrices. sigmaaldrich.com Electrospray ionization (ESI) is the most common ionization source for this type of analyte. Given the presence of the acidic carboxylic group, ESI is typically performed in negative ion mode, which readily generates the deprotonated molecule [M-H]⁻. nih.gov
For structural confirmation, tandem mass spectrometry (LC-MS/MS) is utilized. The [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are characteristic of the molecule's structure and can be used for unambiguous identification. For quantitative studies, Multiple Reaction Monitoring (MRM) is employed, where the instrument is set to monitor specific transitions from a precursor ion to a product ion, providing exceptional sensitivity and selectivity, making it ideal for trace analysis in environmental samples. lcms.cz
Table 3: Predicted LC-MS Ions for this compound
| Ion Type | Adduct | Predicted m/z | Ionization Mode | Analytical Use |
| Precursor Ion | [M-H]⁻ | 230.9621 | Negative ESI | Quantification, Precursor for MS/MS |
| Precursor Ion | [M+H]⁺ | 232.9767 | Positive ESI | Identification |
| Adduct Ion | [M+Na]⁺ | 254.9586 | Positive ESI | Identification |
| Adduct Ion | [M+HCOO]⁻ | 276.9676 | Negative ESI | Identification |
Data based on predicted values for C₉H₆Cl₂O₃. uni.lu
For volatile derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method. mdpi.com The standard ionization technique is electron ionization (EI) at 70 eV. EI is a high-energy process that creates a molecular ion (M⁺) and extensive, reproducible fragmentation patterns. cardiff.ac.uk This fragmentation "fingerprint" is highly specific to the analyte's structure and can be compared against mass spectral libraries for confident identification.
The mass spectrum of a silylated or esterified derivative of the target compound would show a molecular ion peak corresponding to the mass of the derivative, along with characteristic fragment ions. For example, fragmentation could involve the loss of the derivatizing group, cleavage of the bond between the keto and carboxylic groups, and fragmentation of the dichlorophenyl ring, providing a wealth of structural information. GC-MS is widely used for screening environmental samples for various contaminants after a derivatization step. nih.gov
Spectroscopic Characterization in Mechanistic and Synthetic Studies
Spectroscopic methods are crucial for the initial characterization of newly synthesized this compound and for studying its role in chemical reactions. These techniques provide detailed information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal signals for the protons on the aromatic ring (typically in the 7.0-7.5 ppm region) and the methylene (B1212753) (-CH₂-) protons adjacent to the ring. ¹³C NMR would show distinct resonances for the two carbonyl carbons (C=O) of the keto and carboxylic acid groups, the carbons of the dichlorophenyl ring, and the methylene carbon.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. Strong, sharp peaks would appear around 1700-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone and carboxylic acid. Absorptions related to the aromatic ring and C-Cl bonds would also be present.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy would show absorbance maxima characteristic of the dichlorophenyl chromophore, useful for quantitative analysis and for monitoring reactions involving this part of the molecule.
Table 4: Expected Spectroscopic Features for this compound
| Technique | Functional Group | Expected Signal / Absorption Range |
| ¹H NMR | Aromatic C-H | ~7.0 - 7.5 ppm |
| Methylene (-CH₂-) | ~3.0 - 4.0 ppm | |
| Carboxylic Acid (-OH) | ~10 - 13 ppm (broad) | |
| ¹³C NMR | Carbonyl (C=O) | ~160 - 200 ppm |
| Aromatic (C=C) | ~120 - 140 ppm | |
| Methylene (-CH₂-) | ~30 - 50 ppm | |
| IR Spectroscopy | Carboxylic Acid (O-H) | 2500 - 3300 cm⁻¹ (broad) |
| Carbonyl (C=O) | 1700 - 1750 cm⁻¹ (strong) | |
| Aromatic (C=C) | ~1450 - 1600 cm⁻¹ | |
| C-Cl | ~600 - 800 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR Spectroscopy
In the proton NMR spectrum, different protons within the molecule will resonate at distinct chemical shifts (δ), measured in parts per million (ppm), relative to a standard reference compound like tetramethylsilane (TMS).
Aromatic Protons: The protons on the dichlorophenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, three distinct signals are anticipated. The proton at position 5 (between the two chlorine atoms) would likely be the most deshielded.
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring would appear as a singlet or a narrowly split multiplet. Their chemical shift is influenced by the electron-withdrawing effects of both the aromatic ring and the adjacent carbonyl group, placing them in the range of 3.0-4.0 ppm.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often between 10.0 and 13.0 ppm. This signal can be confirmed by deuterium exchange, where the addition of D₂O would cause the peak to disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Carbonyl Carbons (C=O): The two carbonyl carbons (the ketone and the carboxylic acid) are expected to be the most deshielded, appearing in the range of 160-200 ppm. The carboxylic acid carbonyl is typically found further downfield than the keto carbonyl.
Aromatic Carbons: The carbons of the dichlorophenyl ring will resonate in the 120-140 ppm region. The carbons directly attached to the chlorine atoms will show distinct chemical shifts compared to the others.
Methylene Carbon (-CH₂-): The methylene carbon will appear at a higher field (lower ppm value) compared to the aromatic and carbonyl carbons, likely in the 30-50 ppm range.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Interactive Data Table
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | - | m |
| Methylene-H (-CH₂-) | 3.0 - 4.0 | - | s |
| Carboxylic Acid-H (-COOH) | 10.0 - 13.0 | - | br s |
| Carbonyl-C (Ketone) | - | 180 - 200 | s |
| Carbonyl-C (Carboxylic Acid) | - | 165 - 185 | s |
| Aromatic-C | - | 120 - 140 | s |
| Methylene-C (-CH₂-) | - | 30 - 50 | s |
Note: These are predicted values based on analogous compounds and general chemical shift tables. Actual experimental values may vary.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
C=O Stretch (Carbonyls): Two distinct C=O stretching bands are anticipated. The carboxylic acid carbonyl typically absorbs in the range of 1700-1725 cm⁻¹, while the keto carbonyl will absorb at a slightly different frequency, likely around 1710-1740 cm⁻¹. The exact positions can be influenced by conjugation and intramolecular interactions.
C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds on the aromatic ring will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
Expected IR Absorption Bands for this compound
Interactive Data Table
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Ketone) | 1710 - 1740 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| C-Cl | 600 - 800 | Medium to Strong |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the dichlorophenyl ring, a chromophore, will result in characteristic UV absorptions. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity. For dichlorobenzene derivatives, absorption bands are typically observed in the UV region, often with multiple peaks or shoulders due to the substituted aromatic system. The carbonyl groups will also contribute to the UV absorption profile.
Sample Preparation and Extraction Protocols for Biological and Environmental Matrices (Non-Human)
The effective extraction of this compound from complex non-human biological and environmental matrices is a critical step prior to instrumental analysis. The choice of method depends on the nature of the matrix and the concentration of the analyte. As this compound shares structural similarities with chlorophenoxy acid herbicides, extraction protocols developed for those compounds can be adapted.
Environmental Matrices (Soil and Water)
For the analysis of soil and water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE):
Water Samples: The water sample is acidified to a pH below the pKa of the carboxylic acid (typically pH 2-3) to ensure the analyte is in its protonated, less polar form. It is then extracted with a water-immiscible organic solvent such as dichloromethane or ethyl acetate (B1210297). The organic layers are combined, dried, and concentrated before analysis.
Soil Samples: The soil sample is typically mixed with a solvent mixture, such as acetone/water or methanol/water, and subjected to sonication or shaking to extract the analyte. The extract is then filtered, and the organic solvent is removed. The remaining aqueous phase is then subjected to LLE as described for water samples.
Solid-Phase Extraction (SPE):
A C18 or a polymeric sorbent cartridge is conditioned with an organic solvent (e.g., methanol) followed by acidified water.
The acidified water sample or the aqueous extract from a soil sample is passed through the cartridge. The analyte is retained on the sorbent.
Interfering compounds are washed from the cartridge with a weak solvent.
The analyte is then eluted with a stronger organic solvent, such as methanol or acetonitrile. The eluate is collected, concentrated, and ready for analysis.
Biological Matrices (Non-Human Tissues)
For the extraction of organic acids from non-human biological tissues (e.g., muscle, liver), a protein precipitation step is often necessary, followed by extraction.
Homogenization: The tissue sample is homogenized in a suitable buffer or solvent mixture (e.g., methanol/water).
Protein Precipitation: A protein precipitating agent, such as acetonitrile or a strong acid (e.g., perchloric acid), is added to the homogenate. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
Extraction: The supernatant, which contains the analyte, can be further purified using either LLE or SPE as described for environmental samples. For LLE, the pH of the supernatant is adjusted, and the extraction is performed with an appropriate organic solvent. For SPE, the supernatant may need to be diluted and its pH adjusted before being loaded onto the cartridge.
General Sample Preparation and Extraction Protocols
Interactive Data Table
| Matrix | Extraction Method | Key Steps |
| Water | Liquid-Liquid Extraction (LLE) | Acidification (pH 2-3), Extraction with organic solvent (e.g., dichloromethane), Drying and concentration. |
| Water | Solid-Phase Extraction (SPE) | Cartridge conditioning, Sample loading (acidified), Washing, Elution with organic solvent (e.g., methanol). |
| Soil | Soxhlet/Sonication followed by LLE | Extraction with solvent mixture (e.g., acetone/water), Filtration, Removal of organic solvent, LLE of aqueous phase. |
| Soil | Soxhlet/Sonication followed by SPE | Extraction with solvent mixture, Filtration, Removal of organic solvent, SPE of aqueous phase. |
| Non-Human Biological Tissue | Protein Precipitation followed by LLE/SPE | Homogenization, Protein precipitation (e.g., with acetonitrile), Centrifugation, LLE or SPE of the supernatant. |
Applications in Chemical Biology and Material Sciences
Precursor in the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites allows 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid to serve as a versatile starting material for the construction of more complex molecular frameworks.
Alpha-keto acids are well-established precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govmtieat.org A primary application of α-keto acids is in the synthesis of quinoxalines through condensation with ortho-phenylenediamines. nih.govnih.gov This reaction, known as the Hinsberg quinoxaline (B1680401) synthesis, involves the reaction of an α-dicarbonyl compound with a 1,2-diamine.
The general reaction mechanism proceeds through the formation of a bis-imine intermediate, which then cyclizes to form the stable aromatic quinoxaline ring system. mtieat.org Given this established reactivity, this compound is a suitable candidate for producing quinoxaline derivatives bearing a 3,4-dichlorophenyl moiety. Such structures are of interest as they are found in compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govmdpi.comamazonaws.com
While the general synthetic utility is clear, specific examples detailing the use of this compound for this purpose are not prominent in current literature. However, related dichlorophenyl compounds are widely used in the synthesis of diverse heterocyclic systems, such as pyridazinones, thieno-pyrimido-pyridazines, and quinazolinones, underscoring the value of the dichlorophenyl motif in constructing complex heterocycles. researchgate.netmdpi.com
Table 1: Representative Heterocyclic Synthesis using an α-Keto Acid Precursor
| Reactants | Reaction Type | Product Class | Potential Significance |
|---|---|---|---|
| This compound + Substituted o-Phenylenediamine | Condensation / Cyclization (Hinsberg Reaction) | (3,4-Dichlorophenyl)quinoxaline Derivatives | Core scaffolds for pharmacologically active agents. nih.gov |
The 3,4-dichlorophenyl group is a common structural feature in a multitude of agrochemicals, including herbicides and insecticides. gugupharm.com Its presence can significantly influence the biological activity of a molecule. For instance, compounds containing this moiety are known to exhibit potent herbicidal properties. researchgate.netresearchgate.net The herbicide Dichlorprop, or 2-(2,4-dichlorophenoxy)propanoic acid, while featuring a different chlorine substitution pattern, demonstrates the utility of chlorophenoxy propanoic acids in agriculture. researchgate.net
Furthermore, complex propanoic acid derivatives have been identified as environmental transformation products of potent herbicides like Carfentrazone-ethyl, which contains a dichlorophenyl group. nih.gov In the field of insecticides, intermediates such as 4-hydroxyl-3-(2,4-dichlorophenyl)-1-oxaspiro mdpi.comresearchgate.netdec-3-en-2-one are key to preparing highly effective acaricides, again highlighting the importance of the dichlorophenyl structure in pesticide development. nih.gov
Given these precedents, this compound represents a plausible and valuable intermediate for the synthesis of novel agrochemical candidates. The combination of the dichlorophenyl group with the reactive α-keto acid handle provides a platform for generating libraries of new compounds for screening and activity studies.
Development of Chemical Tools for Investigating Biological Phenomena (Non-Clinical)
The development of specific inhibitors for enzymes is crucial for studying biological pathways and validating new drug targets. The 3,4-dichlorophenyl scaffold has proven to be a valuable component in the design of such chemical tools.
A notable example is the synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , a compound that emerged as a potent and selective inhibitor of monoamine oxidase B (MAO-B). mdpi.com This inhibitor was synthesized from 3,4-dichlorobenzamidoxime, a close chemical relative of this compound. MAO-B is a significant enzyme target in the study and treatment of neurodegenerative conditions like Parkinson's disease. mdpi.com
The synthesized compound demonstrated high affinity and selectivity for the MAO-B isoform over the MAO-A isoform, a critical feature for a research tool aimed at probing the specific functions of MAO-B. mdpi.com This finding underscores the potential of the 3,4-dichlorophenyl moiety to serve as a foundational element in the design of highly specific chemical probes for investigating complex biological systems, even when the research is not intended for direct clinical application. mdpi.comnih.gov
Table 2: MAO Inhibition Data for a 3,4-Dichlorophenyl-Containing Chemical Probe
| Compound | Target | IC₅₀ Value (μM) | Selectivity |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole mdpi.com | MAO-B | 0.036 | Highly selective for MAO-B |
| MAO-A | 150 |
Exploration in Advanced Materials and Polymer Science
Based on a review of available scientific literature, there are currently no prominent studies or applications reported for this compound within the fields of advanced materials or polymer science. The functionalities within the molecule, such as the carboxylic acid and aromatic ring, could theoretically allow it to act as a monomer in polymerization reactions or as a ligand in the formation of metal-organic frameworks. However, research to explore this potential has not been identified.
Future Research Directions and Translational Opportunities
Integration of Omics Technologies in Biotransformation Studies
The biotransformation of xenobiotic compounds like 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid is a complex process often involving multiple enzymatic steps within one or more organisms. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of these pathways, which is crucial for harnessing them for bioremediation or biocatalysis. researchgate.netmdpi.com
Integrative omics approaches can decipher the molecular mechanisms of degradation and transformation at both the single-species and community levels. researchgate.net For aromatic compounds, microbial consortia often accomplish complete degradation through the exchange of metabolic byproducts. researchgate.net The study of microorganisms or microbial communities capable of utilizing chlorinated aromatic compounds can reveal the genetic basis and enzymatic machinery involved.
Genomics and Metagenomics: These tools can identify the genes and gene clusters encoding the enzymes responsible for breaking down this compound. This includes identifying potential dioxygenases, monooxygenases, dehydrogenases, and decarboxylases that act on the molecule. Metagenomic analysis of microbial communities from contaminated sites could uncover novel catabolic pathways. mdpi.com
Transcriptomics: By analyzing the complete set of RNA transcripts under specific conditions, researchers can understand how the presence of the compound triggers gene expression. This helps pinpoint the specific genes that are upregulated to produce the necessary catabolic enzymes. researchgate.net
Proteomics: This involves the large-scale study of proteins. In this context, proteomics can identify the specific enzymes that are actively expressed and involved in the biotransformation process. This provides direct evidence of the functional proteins carrying out the degradation, complementing genomic and transcriptomic data. nih.gov
Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological system. It is instrumental in identifying the intermediate products and final end-products of the biotransformation pathway. mdpi.com This can elucidate the step-by-step breakdown of this compound and identify any potentially valuable or hazardous byproducts.
The integration of these technologies can provide a holistic view of the biotransformation process, from the genetic potential to the functional enzymatic activity and the resulting metabolic products. mdpi.comnih.gov
Table 1: Application of Omics Technologies in Biotransformation Studies
| Omics Technology | Primary Focus | Application to this compound |
|---|---|---|
| Genomics/Metagenomics | DNA: Genetic blueprint | Identification of catabolic genes and pathways in microorganisms. mdpi.com |
| Transcriptomics | RNA: Gene expression | Quantifying gene expression changes in response to the compound to identify active pathways. researchgate.net |
| Proteomics | Proteins: Functional machinery | Identifying the specific enzymes and other proteins actively involved in biotransformation. nih.gov |
| Metabolomics | Metabolites: Chemical products | Tracking metabolic intermediates and end-products to fully map the degradation pathway. mdpi.com |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the full potential of the this compound scaffold, modern discovery techniques such as high-throughput screening (HTS) and combinatorial chemistry are indispensable. These methods allow for the rapid synthesis and evaluation of a large number of derivatives to identify compounds with enhanced or novel biological activities. ewadirect.com
Combinatorial chemistry provides a means to systematically and rapidly produce a large "library" of molecules based on the core structure of this compound. By varying the functional groups at different positions on the phenyl ring or by modifying the oxopropanoic acid side chain, a vast chemical space can be explored. For example, the carboxylic acid and ketone functionalities are prime targets for chemical modification to produce esters, amides, or other heterocyclic structures. Research has shown the synthesis of various heterocyclic compounds starting from similar dichlorophenyl butanoic or butenoic acid structures. mdpi.comresearchgate.net
High-Throughput Screening (HTS) is the subsequent process of testing these large compound libraries for a specific biological activity. ewadirect.com This involves miniaturized assays, robotic automation, and sensitive detection methods to quickly assess thousands of compounds. cuanschutz.edu For instance, if the goal is to find new antimicrobial agents, derivatives could be screened against a panel of pathogenic bacteria and fungi. nih.gov Similarly, if the aim is to discover enzyme inhibitors, HTS assays can be designed to measure the inhibition of a specific target enzyme. nih.gov The combination of HTS with high-content screening (HCS) can provide further insights into the cellular effects of the identified "hit" compounds. cuanschutz.edu
A potential workflow could involve:
Library Design: Computationally designing a library of derivatives with diverse chemical properties.
Combinatorial Synthesis: Synthesizing the designed library of compounds.
HTS Assay Development: Creating a robust and sensitive biological assay relevant to the desired application (e.g., enzyme inhibition, cell viability).
Screening and Hit Identification: Screening the library to identify initial "hits" with significant activity. nih.gov
Hit-to-Lead Optimization: Synthesizing and testing further analogs of the initial hits to improve potency and other pharmacological properties.
This approach significantly accelerates the discovery of new lead compounds for drug development or other applications, moving beyond the properties of the parent molecule. ewadirect.com
Computational Chemistry for Predictive Modeling of Biointeractions and Synthetic Pathways
Computational chemistry and molecular modeling serve as powerful predictive tools that can significantly reduce the time and cost associated with experimental research. mdpi.com These methods can be applied to forecast the biological interactions of this compound and its derivatives, as well as to design efficient synthetic routes.
Predictive Modeling of Biointeractions: Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a molecule will bind to a biological target, such as an enzyme's active site. For instance, a derivative of 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), a key target in Parkinson's disease research. mdpi.com Computational docking studies could be used to model the interaction of this compound derivatives with the MAO-B active site to rationalize this activity and design new, even more potent inhibitors. These models calculate binding affinities and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the molecule within the target's binding pocket. mdpi.com
Predictive Modeling of Synthetic Pathways: Computer-aided synthesis planning, or retrosynthesis, is a rapidly advancing field. chemrxiv.org Software tools can analyze a target molecule like this compound and propose a series of chemical reactions to disconnect it into simpler, commercially available starting materials. chemrxiv.org These programs use vast databases of known chemical reactions and sophisticated algorithms to suggest multiple potential synthetic pathways. This can help chemists identify not only known routes but also novel and potentially more efficient or sustainable methods for synthesis. For example, a retrosynthetic analysis might suggest a pathway starting from 3,4-dichloro-benzaldehyde and a pyruvate (B1213749) derivative.
Table 2: Computational Chemistry Methods and Their Applications
| Computational Method | Description | Potential Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Screening virtual libraries of derivatives against a biological target to prioritize compounds for synthesis. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and understanding conformational changes upon binding. |
| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to predict reactivity. | Modeling reaction mechanisms and transition states to understand enzymatic catalysis or chemical synthesis steps. |
| Retrosynthesis Algorithms | Works backward from a target molecule to identify potential precursors. chemrxiv.org | Designing novel and efficient synthetic routes to the target compound and its derivatives. chemrxiv.org |
Sustainable Synthesis and Biocatalysis Approaches for Compound Production
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. mdpi.com For a molecule like this compound, this involves developing synthetic routes that minimize waste, avoid hazardous solvents and reagents, and operate under milder conditions. Biocatalysis and other green chemistry approaches are central to achieving these goals. mdpi.com
Biocatalysis is the use of natural catalysts, such as enzymes, to perform chemical transformations. capes.gov.br Enzymes offer exceptional selectivity (chemo-, regio-, and enantioselectivity) and typically operate in water under mild temperature and pH conditions, making them an environmentally benign alternative to traditional chemical catalysts. mdpi.com
Potential biocatalytic routes for the synthesis of this compound could include:
Oxidation of a Precursor Alcohol: An alcohol dehydrogenase could be used for the selective oxidation of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid to the corresponding α-keto acid.
Oxidative Deamination of a Precursor Amino Acid: An amino acid oxidase could catalyze the conversion of 3-(3,4-dichlorophenyl)alanine into the target compound.
Hydroxylation followed by Oxidation: A biocatalytic cascade could be designed where a monooxygenase first hydroxylates a simpler precursor, followed by one or more dehydrogenase steps to yield the final product. nih.gov
Advances in protein engineering and directed evolution allow for the tailoring of enzymes to have improved stability, activity, and specificity for non-natural substrates, making biocatalysis an increasingly feasible option for industrial-scale production of fine chemicals. capes.gov.br
Other Sustainable Synthetic Methods: Beyond biocatalysis, other green chemistry techniques could be applied. Mechanochemistry , which uses mechanical force (e.g., ball milling) to drive chemical reactions, can reduce or eliminate the need for solvents. mdpi.comSonochemistry , the use of ultrasound, can also accelerate reactions and improve yields. These methods offer efficient and sustainable alternatives for key steps in the synthesis of the target compound or its precursors. mdpi.com
Q & A
Q. What are the key synthetic routes for 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and ketone formation. A plausible route is Friedel-Crafts acylation of 3,4-dichlorobenzene with α-keto acid derivatives, followed by purification via recrystallization. Optimization requires adjusting solvent polarity (e.g., dichloromethane for acylation), temperature (40–60°C to balance reactivity and side reactions), and catalyst loading (e.g., AlCl₃ at 1.2–1.5 equiv) . Competing pathways, such as over-halogenation or esterification, can be mitigated by controlling stoichiometry and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups and the ketone carbonyl at δ 200–210 ppm) .
- HPLC-MS : Quantifies purity and detects trace intermediates (e.g., chlorinated byproducts) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How does the 3,4-dichlorophenyl moiety influence reactivity in nucleophilic substitution or redox reactions?
The electron-withdrawing Cl groups enhance electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks (e.g., Grignard reagents or hydrides). In reduction reactions (e.g., NaBH₄), steric hindrance from the dichlorophenyl group may favor partial reduction to 3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid rather than full deoxygenation . Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. What metabolic pathways involve this compound in microbial systems, and how are intermediates tracked?
In Rhodococcus spp., this compound arises during PCB degradation via 3,4-dioxygenation. Key intermediates include 2,4-dichloroacetophenone and dichlorinated cinnamic acid. Metabolite profiling employs LC-HRMS and isotopic labeling to trace degradation kinetics and enzyme specificity (e.g., dioxygenase activity) .
Q. How can contradictions in reported reaction yields or selectivity be resolved methodologically?
Discrepancies often stem from solvent effects (e.g., polar aprotic vs. protic solvents altering nucleophilicity) or catalyst deactivation. Systematic DoE (Design of Experiments) approaches, varying parameters like pH (for aqueous reactions) or ligand additives (for metal-catalyzed steps), can identify optimal conditions. Cross-referencing kinetic data from multiple studies (e.g., Arrhenius plots) helps reconcile activation energy differences .
Q. What computational tools predict the compound’s interactions with biological targets or enzymes?
- Molecular Docking : Screens binding affinity with enzymes like cytochrome P450 or hydrolases using AutoDock Vina .
- MD Simulations : Models stability in aqueous environments (e.g., solvation free energy calculations) to predict bioavailability .
Methodological and Safety Considerations
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
